1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one
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Overview
Description
1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable reagent to introduce the hydroxymethyl group and form the prop-2-en-1-one structure. Common reagents used in this synthesis include formaldehyde and base catalysts such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-(2-Chlorophenyl)-2-carboxyprop-2-en-1-one.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as ammonia (NH3) or hydroxide ions (OH-) are used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context of its application, such as its use as a drug or a chemical reagent.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-(hydroxymethyl)ethanone: Similar structure but lacks the prop-2-en-1-one moiety.
1-(2-Chlorophenyl)-2-(hydroxymethyl)propane-1-one: Similar structure but with a saturated carbon chain.
1-(2-Chlorophenyl)-2-(hydroxymethyl)but-2-en-1-one: Similar structure but with an extended carbon chain.
Uniqueness: 1-(2-Chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one is unique due to the presence of both the chlorophenyl and prop-2-en-1-one groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields make it a compound of significant interest.
Properties
CAS No. |
648416-44-8 |
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Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(hydroxymethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,12H,1,6H2 |
InChI Key |
UKOLQXCTENETGF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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